molecular formula C26H26N4O4S2 B2436173 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 524683-27-0

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2436173
CAS No.: 524683-27-0
M. Wt: 522.64
InChI Key: UEDJXPRLUGFZBN-UHFFFAOYSA-N
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Description

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C26H26N4O4S2 and its molecular weight is 522.64. The purity is usually 95%.
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Properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S2/c27-16-23-22-10-11-29(17-19-4-2-1-3-5-19)18-24(22)35-26(23)28-25(31)20-6-8-21(9-7-20)36(32,33)30-12-14-34-15-13-30/h1-9H,10-15,17-18H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDJXPRLUGFZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H24ClN3O3S
  • Molecular Weight : 494.01 g/mol
  • IUPAC Name : N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide

The compound exhibits its biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that play a role in cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound can influence signaling pathways related to apoptosis and cell survival, particularly in pancreatic β-cells under endoplasmic reticulum (ER) stress conditions .

Antitumor Activity

Recent studies have indicated that derivatives similar to N-(6-benzyl-3-cyano...) possess significant antitumor properties. For example:

  • Compounds tested against human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated IC50 values ranging from 6.26 μM to 20.46 μM in 2D and 3D cultures, indicating their potential as effective anticancer agents .

β-cell Protection

The compound has shown protective effects on pancreatic β-cells against ER stress-induced apoptosis. This is particularly relevant for diabetes treatment:

  • The derivative WO5m exhibited maximal β-cell protective activity with an EC50 of 0.1 μM, showcasing its potential in diabetes management .

Research Findings and Case Studies

StudyCompound TestedBiological ActivityKey Findings
N-(6-benzyl...)AntitumorHigh potency against lung cancer cells; IC50 values between 6.26 μM to 20.46 μM in various assays.
WO5mβ-cell ProtectiveMaximal activity at 100% with EC50 at 0.1 ± 0.01 μM; improved water solubility compared to earlier derivatives.
Benzimidazole DerivativesAntitumor & AntimicrobialDemonstrated high antitumor activity in vitro; effective against Gram-positive and Gram-negative bacteria.

Q & A

Q. Answer :

  • Accelerated Stability Studies : Expose the compound to stress conditions (e.g., 40–80°C, pH 1–13) and monitor degradation via HPLC.
  • Solubility Tests : Measure solubility in DMSO, water, and ethanol using gravimetric or UV-Vis methods.
  • Hygroscopicity : Store samples at controlled humidity (e.g., 25°C/60% RH) and track mass changes.

Advanced: What computational strategies can predict the compound’s binding interactions with biological targets or physicochemical properties?

Q. Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases or receptors). Focus on the benzamide and morpholinosulfonyl moieties as potential pharmacophores.
  • DFT Calculations : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity and stability.
  • MD Simulations : Simulate solvation effects and conformational flexibility in aqueous or lipid environments.

Advanced: How should researchers resolve contradictions in experimental data (e.g., conflicting NMR assignments or bioactivity results)?

Q. Answer :

  • Triangulation : Cross-validate data using multiple techniques (e.g., compare NMR with X-ray crystallography) .
  • Reproducibility Checks : Repeat experiments under standardized conditions (e.g., solvent purity, temperature control).
  • Peer Review : Collaborate with specialists to re-examine spectral assignments or biological assay protocols .

Advanced: What methodologies are suitable for investigating the compound’s mechanism of action in enzymatic or cellular systems?

Q. Answer :

  • Kinetic Studies : Use enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) to determine KiK_i values.
  • Cellular Uptake : Employ fluorescent labeling (e.g., FITC conjugation) and confocal microscopy to track intracellular localization.
  • Proteomics : Perform SILAC or TMT labeling to identify protein targets via mass spectrometry.

Advanced: How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s efficacy?

Q. Answer :

  • Analog Synthesis : Modify substituents (e.g., benzyl group, morpholine ring) and test derivatives for activity.
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity.
  • Fragment-Based Screening : Identify critical pharmacophores via crystallography or SPR binding assays.

Advanced: What are the best practices for ensuring methodological rigor in in vitro and in vivo studies involving this compound?

Q. Answer :

  • Positive/Negative Controls : Include reference compounds (e.g., known enzyme inhibitors) in assays.
  • Dose-Response Curves : Test multiple concentrations to establish EC50_{50}/IC50_{50} values.
  • Ethical Compliance : Follow ARRIVE guidelines for animal studies, including randomization and blinding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.